molecular formula C14H14N2O2 B6413671 6-Amino-3-(2,5-dimethylphenyl)picolinic acid CAS No. 1262011-34-6

6-Amino-3-(2,5-dimethylphenyl)picolinic acid

Cat. No.: B6413671
CAS No.: 1262011-34-6
M. Wt: 242.27 g/mol
InChI Key: HESBUQZFJYLAHW-UHFFFAOYSA-N
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Description

6-Amino-3-(2,5-dimethylphenyl)picolinic acid is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(2,5-dimethylphenyl)picolinic acid typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 2,5-dimethylphenyl, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Cyclization: The amino group reacts with a suitable precursor to form the picolinic acid ring structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(2,5-dimethylphenyl)picolinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-Amino-3-(2,5-dimethylphenyl)picolinic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-3-(2,5-dimethylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-3-(2,4-dimethylphenyl)picolinic acid: Similar in structure but with a different position of the methyl groups.

    Picolinic acid: A simpler structure without the amino and dimethylphenyl groups.

Uniqueness

6-Amino-3-(2,5-dimethylphenyl)picolinic acid is unique due to the presence of both amino and dimethylphenyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-amino-3-(2,5-dimethylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-8-3-4-9(2)11(7-8)10-5-6-12(15)16-13(10)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESBUQZFJYLAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801194218
Record name 2-Pyridinecarboxylic acid, 6-amino-3-(2,5-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262011-34-6
Record name 2-Pyridinecarboxylic acid, 6-amino-3-(2,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262011-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 6-amino-3-(2,5-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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